

Physical properties of 2-Chloro-4(1H)-pyridinone melting point boiling point

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Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

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An In-depth Technical Guide to the Physical Properties of **2-Chloro-4(1H)-pyridinone** A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: A Molecule of Duality and Potential

2-Chloro-4(1H)-pyridinone is a heterocyclic organic compound that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.^[1] Its utility is rooted in its versatile chemical reactivity, which allows for its incorporation into more complex molecular architectures, particularly in the development of anti-inflammatory and antimicrobial agents.^[1]

A critical aspect for any scientist working with this intermediate is a thorough understanding of its fundamental physical properties, which dictate its handling, reaction conditions, and purification strategies. This guide provides an in-depth analysis of the melting and boiling points of **2-Chloro-4(1H)-pyridinone**, grounded in authoritative data and field-proven experimental methodology.

The Critical Matter of Tautomerism

Before delving into its thermal properties, it is essential to address the compound's structural identity. **2-Chloro-4(1H)-pyridinone** exists in a tautomeric equilibrium with its isomer, 2-chloro-4-hydroxypyridine.

- **2-Chloro-4(1H)-pyridinone** (Lactam/Amide form): The keto form, which is generally the more stable tautomer in the solid state.[2] This form is associated with CAS Number 17228-67-0.[3]
- 2-Chloro-4-hydroxypyridine (Lactim/Enol form): The hydroxy form, often referenced in synthetic contexts and associated with CAS Number 17368-12-6.[1][4][5]

This duality explains the different CAS numbers and names often found in literature and commercial listings. For the purpose of characterizing the solid material, we are primarily concerned with the properties of the predominant pyridinone tautomer. The strong intermolecular hydrogen bonding possible in the pyridinone form is a key determinant of its physical properties.[2][6]

Core Physical and Thermal Properties

The physical properties of **2-Chloro-4(1H)-pyridinone** have been reported across various sources. The variance in reported melting points can be attributed to differences in sample purity and the analytical method employed.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ ClNO	[1][3][5][7]
Molecular Weight	~129.55 g/mol	[1][3]
Appearance	White to pale yellow crystalline powder	[1][5]
Melting Point	164 - 176 °C	[1][5]
171 °C (Specific)	[3]	
Boiling Point	239.28 °C (Normal, Calculated)	[3]
401.8 ± 25.0 °C (Predicted)	[4]	
Decomposes before boiling (Observed)	[8]	

In-Depth Analysis of Thermal Characteristics

Melting Point: An Indicator of Purity and Stability

The melting point is a robust indicator of a crystalline solid's identity and purity.[6] For **2-Chloro-4(1H)-pyridinone**, the reported values cluster in the 164-176 °C range.[1][5] The presence of impurities typically depresses and broadens this melting range.[6] The sharp, defined melting point around 171 °C is indicative of a highly pure sample.[3] The relatively high melting point for a molecule of its size is a direct consequence of the strong intermolecular hydrogen bonds formed between the N-H group of one molecule and the C=O group of another in the crystal lattice, a characteristic feature of pyridinones.[2]

Boiling Point and Thermal Decomposition

There is a significant discrepancy in the reported boiling point data, which points towards the compound's thermal instability. While computational models predict a normal boiling point of 239.28 °C[3] or even higher at 401.8 °C[4], practical observations suggest the compound is likely to decompose at or below these temperatures under atmospheric pressure.[8] Such thermal degradation is a common characteristic of complex organic molecules, especially heterocyclic systems.[9][10] For researchers, this implies that purification by distillation at atmospheric pressure is not feasible. Techniques such as vacuum distillation or, more appropriately, recrystallization should be employed.

Authoritative Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

For a definitive and reproducible determination of the melting point and to concurrently assess thermal stability, Differential Scanning Calorimetry (DSC) is the industry-standard technique. It offers higher precision than traditional capillary methods and provides a complete thermal profile of the material.[10][11]

Principle of DSC

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram, where the sample absorbs energy to transition from a solid to a liquid.

Step-by-Step DSC Workflow

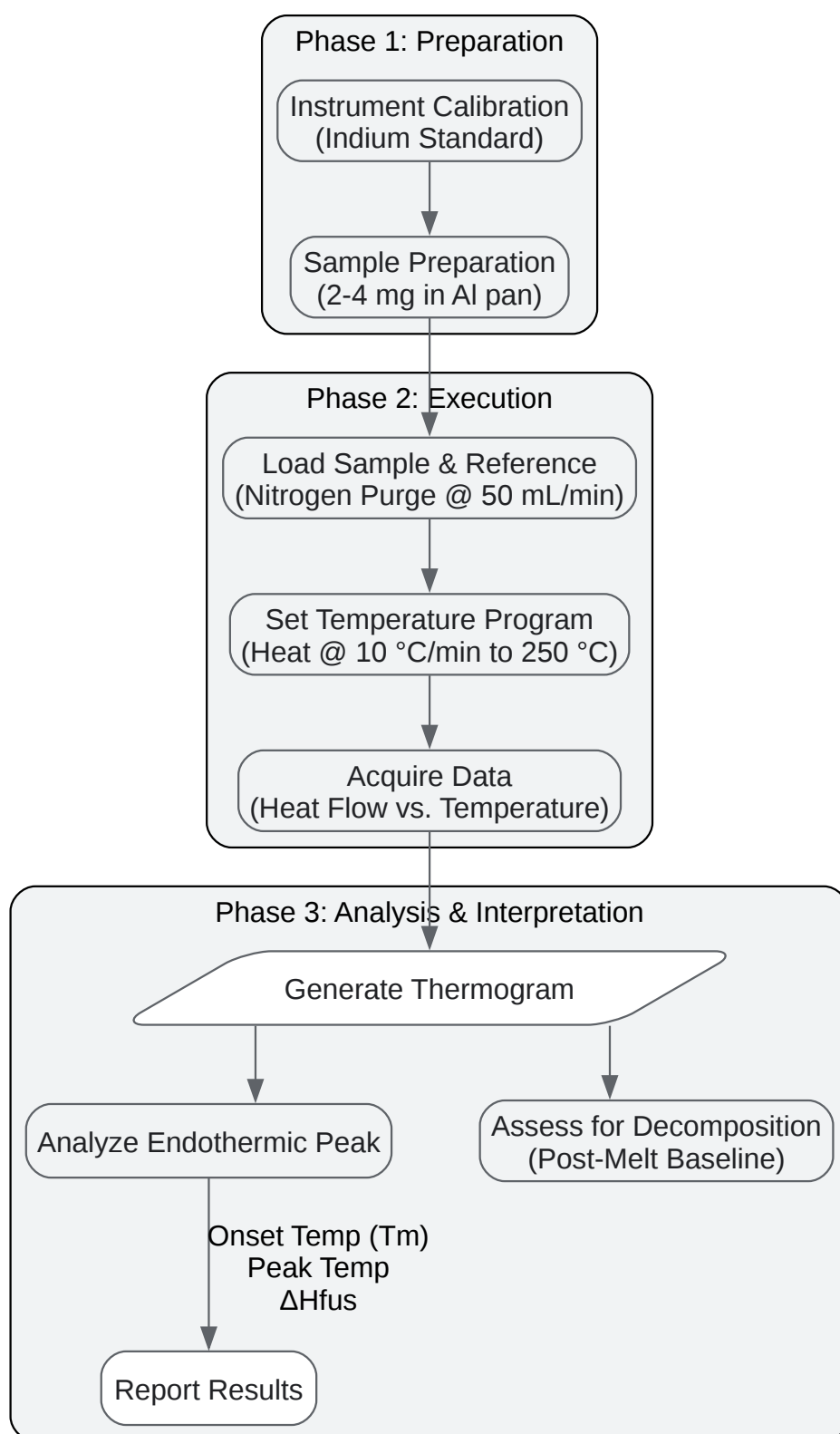
- Instrument Calibration:
 - Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (m.p. 156.6 °C). This ensures the accuracy of the measured melting point.
- Sample Preparation:
 - Accurately weigh 2-4 mg of the **2-Chloro-4(1H)-pyridinone** sample into a standard aluminum DSC pan.
 - Record the exact weight.
 - Hermetically seal the pan to ensure a controlled atmosphere and prevent any loss of material if sublimation occurs.
- Setting Experimental Parameters:
 - Place the sealed sample pan and an empty reference pan into the DSC cell.
 - Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create a stable, non-reactive atmosphere.
 - Define the temperature program:
 - Equilibration: Hold at 25 °C for 2 minutes.
 - Heating Ramp: Heat from 25 °C to 250 °C at a linear rate of 10 °C/min. This rate is standard for balancing resolution and sensitivity.
 - Cooling (Optional): Cool the sample back to 25 °C to observe any recrystallization behavior.
- Data Acquisition and Analysis:
 - Initiate the temperature program and record the heat flow versus temperature.

- The resulting thermogram will show a distinct endothermic peak corresponding to the melting process.
- Melting Point (T_m): Determine the melting point from the peak. The "onset temperature," where the extrapolated baseline first intersects the tangent of the peak's leading edge, is the most accurate and reproducible representation of the true melting point. The peak maximum can also be reported.
- Enthalpy of Fusion (ΔH_f): Integrate the area under the melting peak to determine the heat of fusion, a measure of the energy required to melt the sample.
- Decomposition: Observe the baseline after the melting peak. A significant deviation or the appearance of broad, irregular exothermic or endothermic events indicates decomposition.

This self-validating protocol ensures that the obtained melting point is accurate and provides critical information on the compound's behavior at elevated temperatures.

Visualization of Experimental Workflow

The logical steps for the authoritative determination of the melting point using DSC are outlined below.



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Caption: Logical workflow for melting point determination by DSC.

Conclusion

2-Chloro-4(1H)-pyridinone is a valuable chemical intermediate whose physical properties are dominated by its stable, hydrogen-bonded solid-state structure. It possesses a sharp, well-defined melting point in the range of 164-176 °C, which serves as a reliable indicator of its purity. Conversely, its boiling point is not a practical physical constant due to the onset of thermal decomposition at elevated temperatures. For professionals in drug development and chemical synthesis, a precise characterization using a robust method like Differential Scanning Calorimetry is paramount. This approach not only provides an accurate melting point but also offers crucial insights into the material's thermal stability, ensuring its effective and safe application in further synthetic endeavors.

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